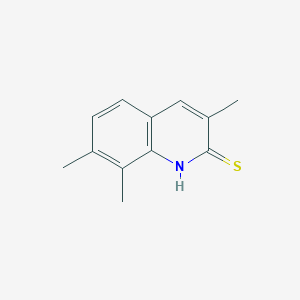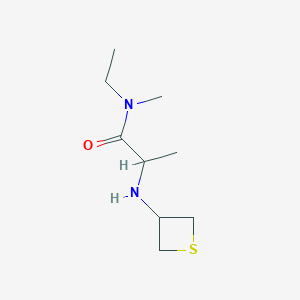
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide typically involves the reaction of N-ethyl-N-methylpropanamide with a thietane derivative under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . Quality control measures, such as HPLC and NMR, are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thietane ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-methylpropanamide
- N-Methyl-2-(thietan-3-ylamino)propanamide
- N-Ethyl-2-(thietan-3-ylamino)propanamide
Uniqueness
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide is unique due to the presence of both an ethyl and methyl group on the nitrogen atom, as well as the thietane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H18N2OS |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C9H18N2OS/c1-4-11(3)9(12)7(2)10-8-5-13-6-8/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
QJFCNIPJIVLFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C(C)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
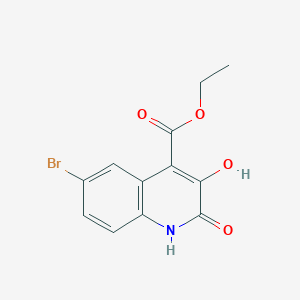
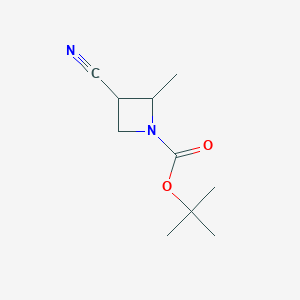
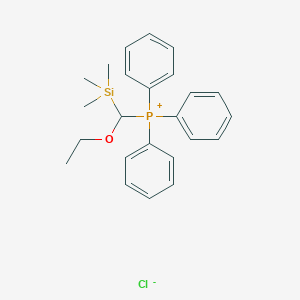
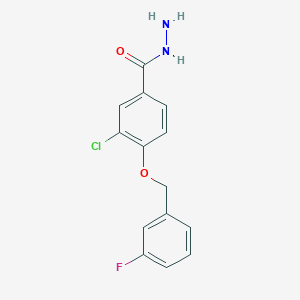
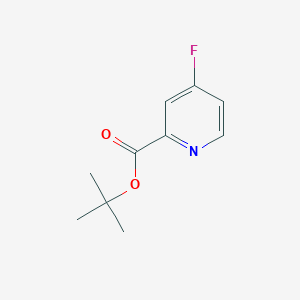
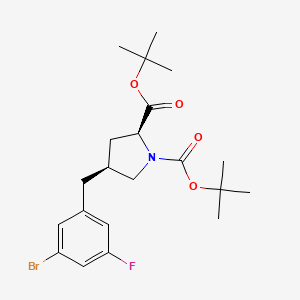
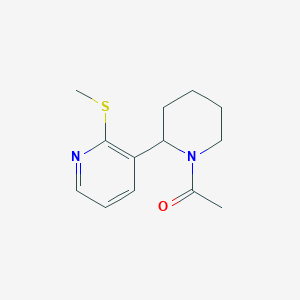
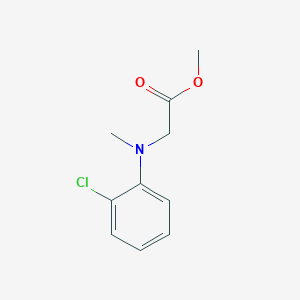
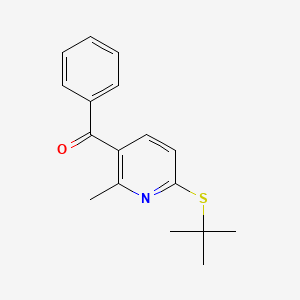
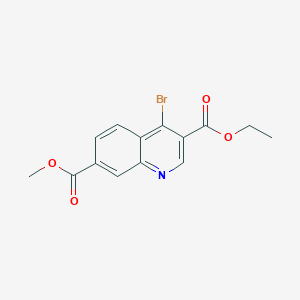
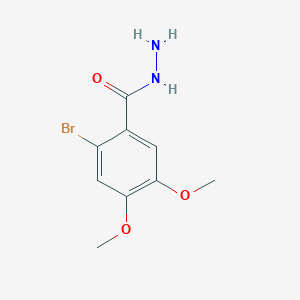
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)
